molecular formula C21H21NO2S B11644272 5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione

5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione

Cat. No.: B11644272
M. Wt: 351.5 g/mol
InChI Key: YEULRHIKYMEHDZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione is a complex organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with dimethyl groups and a phenylsulfanyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione with 2-phenylsulfanylaniline under basic conditions. The reaction is often carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the cyclohexane ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfurized products or modified cyclohexane derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane ring structures but different substituents.

    Phenylsulfanyl aniline derivatives: Compounds with similar aromatic structures but different substituents on the aniline ring.

Uniqueness

5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione is unique due to the combination of its cyclohexane ring and phenylsulfanyl aniline moiety. This unique structure imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The presence of both electron-donating and electron-withdrawing groups allows for versatile reactivity and functionality in various chemical and biological contexts.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(2-phenylsulfanylphenyl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C21H21NO2S/c1-21(2)12-18(23)16(19(24)13-21)14-22-17-10-6-7-11-20(17)25-15-8-4-3-5-9-15/h3-11,14,23H,12-13H2,1-2H3

InChI Key

YEULRHIKYMEHDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2SC3=CC=CC=C3)O)C

Origin of Product

United States

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